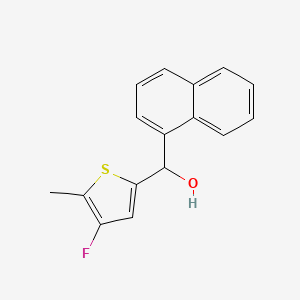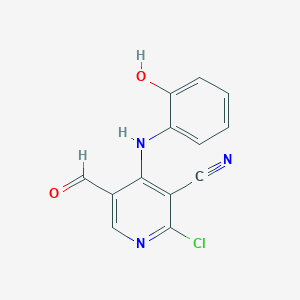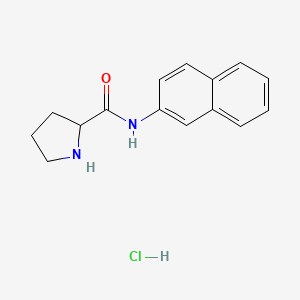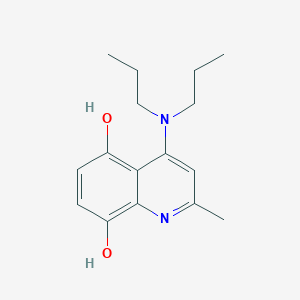
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is a chemical compound with the molecular formula C16H13FOS and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a thiophene ring, and a naphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-5-methylthiophene with naphthalen-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure consistent quality and yield. These processes often include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or hydrocarbons .
Applications De Recherche Scientifique
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol include:
- (4-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(benzyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(pyridin-2-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a fluorine atom and a naphthalene moiety imparts unique chemical properties that make it valuable for various research applications .
Propriétés
Formule moléculaire |
C16H13FOS |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(4-fluoro-5-methylthiophen-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H13FOS/c1-10-14(17)9-15(19-10)16(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,16,18H,1H3 |
Clé InChI |
LTCXSEBWZSZTEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(C2=CC=CC3=CC=CC=C32)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)



![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)







